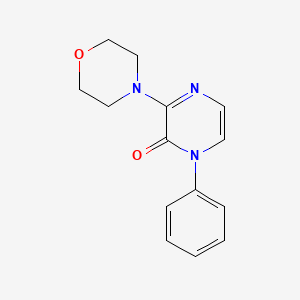

3-Morpholin-4-yl-1-phenylpyrazin-2-one

Description

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14-13(16-8-10-19-11-9-16)15-6-7-17(14)12-4-2-1-3-5-12/h1-7H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTIBWQCAMHIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN(C2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-1-phenylpyrazin-2-one typically involves the reaction of morpholine with 1-phenylpyrazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the pyrazinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-yl-1-phenylpyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylpyrazinone moieties.

Common Reagents and Conditions:

Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or pyrazinone rings.

Scientific Research Applications

3-Morpholin-4-yl-1-phenylpyrazin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-1-phenylpyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

Pyrrolopyrazine: Exhibits antimicrobial and kinase inhibitory activities.

Piperidine Derivatives: Known for their acetylcholinesterase inhibitory activity.

Uniqueness: 3-Morpholin-4-yl-1-phenylpyrazin-2-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with a phenylpyrazinone core allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Q & A

Q. What are the recommended synthetic routes for 3-Morpholin-4-yl-1-phenylpyrazin-2-one?

Methodological Answer: A common approach involves cyclocondensation reactions between phenylpyrazine precursors and morpholine derivatives. For example, refluxing 1-phenylpyrazin-2-one with morpholine in ethanol under acidic catalysis (e.g., acetic acid) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction monitoring by TLC and characterization via NMR (¹H/¹³C) and mass spectrometry are critical .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from a saturated DCM/hexane solution. Data collection at 100 K using a diffractometer (Mo-Kα radiation) followed by structure solution via direct methods (SHELXS) and refinement (SHELXL) provides bond lengths, angles, and displacement parameters. The WinGX suite is used for data processing and ORTEP-3 for visualization .

Q. What spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Peaks for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and pyrazinone carbonyl (δ 165–170 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₄H₁₅N₃O₂).

- FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹) .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Refer to SDS guidelines for morpholine derivatives:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers away from oxidizers. Toxicity assessments (e.g., acute oral toxicity in rodents) suggest LD₅₀ > 500 mg/kg, but skin/eye irritation risks necessitate caution .

Advanced Research Questions

Q. How does the morpholine ring’s puckering conformation influence reactivity?

Methodological Answer: The morpholine ring adopts a chair or twist-boat conformation depending on substituent steric effects. Puckering parameters (Cremer-Pople coordinates) derived from SC-XRD data quantify deviations from planarity. Conformational flexibility impacts nucleophilicity; for example, a planar ring enhances lone-pair availability at the oxygen, facilitating hydrogen bonding in catalytic applications .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer:

- Modification of Pyrazinone Core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 to enhance antimicrobial activity.

- Morpholine Substitution : Replace morpholine with piperidine to assess changes in solubility and target binding (e.g., kinase inhibition).

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC against S. aureus) .

Q. How can computational methods predict target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., PI3Kγ) using PDB structures (e.g., 1E7U).

- DFT Calculations (Gaussian) : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How are reaction mechanisms elucidated for morpholine-pyrazinone derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress (e.g., SNAr at pyrazinone C3) via HPLC.

- Isotopic Labeling : Use ¹⁵N-morpholine to track incorporation via MS.

- Intermediate Trapping : Identify transient species (e.g., Meisenheimer complexes) using low-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.